tert-butyl 3-(2-hydroxyphenyl)propanoate
Description
tert-Butyl 3-(2-hydroxyphenyl)propanoate (CAS: 856169-08-9) is an ester derivative featuring a 2-hydroxyphenyl group attached to a propanoate backbone, with a tert-butyl ester protecting group. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antimicrobial agents such as 1,2,4-oxadiazole derivatives . Its synthesis involves coupling reactions, as evidenced by its use in generating tert-butyl 3-(2-(4-cyanophenoxy)phenyl)propanoate (5b) and tert-butyl (Z)-3-(3-(4-(N′-hydroxycarbamimidoyl)phenoxy)phenyl)propanoate (6d) via hydroxyl group functionalization . Spectroscopic characterization (¹H NMR, ¹³C NMR) confirms its structure, with distinct signals for the tert-butyl group (δ 1.47 ppm) and aromatic protons (δ 6.87–7.19 ppm) .
Properties
CAS No. |
722539-53-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-8-10-6-4-5-7-11(10)14/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
WNZAPCYZXJERPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC=C1O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-hydroxyphenyl)propanoate typically involves the esterification of 3-(2-hydroxyphenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The hydroxy group in the hydroxyphenyl moiety can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. It may also be employed in the development of enzyme inhibitors or activators.
Medicine: this compound has potential applications in drug discovery and development. It can be used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic properties.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. Its ester functionality makes it a valuable component in the formulation of plasticizers and other polymer additives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacological Studies
tert-Butyl Propanoate Derivatives with Aromatic Amines
A series of tert-butyl propanoate derivatives (Fig. 2B in ) were synthesized to study their effects on pancreatic β-cell proliferation. Key examples include:
- tert-Butyl 3-(benzhydrylamino)propanoate (2)
- tert-Butyl 3-(phenethylamino)propanoate (3)
- tert-Butyl 3-((2-methoxy-1-(naphthalen-2-yl)-2-oxoethyl)amino)propanoate (5)
These compounds differ from tert-butyl 3-(2-hydroxyphenyl)propanoate by replacing the 2-hydroxyphenyl group with aromatic amines or naphthyl moieties. Despite structural similarities, none significantly affected INS-1E cell proliferation, highlighting the unique role of the 2-hydroxyphenyl group in bioactivity .
Table 1: Key Structural and Functional Differences
Methyl Ester Analogues
lists methyl ester analogues with similarity scores >0.89, including:
- Methyl 3-(3-hydroxyphenyl)propanoate (CAS: 5597-50-2)
- Methyl 3-(4-hydroxyphenyl)propionate (CAS: 6386-38-5)
These compounds differ in ester group (methyl vs. tert-butyl) and substituent position (3- or 4-hydroxyphenyl). The tert-butyl group enhances steric bulk and may improve metabolic stability compared to methyl esters, which are more prone to hydrolysis .
Derivatives with Specialized Functional Groups
- Photoaffinity Probes : Compounds like (R)-57 and (S)-54 (–3) incorporate trifluoromethyl diaziridinyl groups, enabling covalent binding to target proteins in photolabeling studies. Their chirality ([α]D values: +10° for (R)-57, −17° for (S)-54) further allows stereoselective applications .
- Azide-Functionalized Derivatives: tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate () contains polyethylene glycol (PEG)-like linkers for "click chemistry," a feature absent in this compound .
Physicochemical and Pharmacokinetic Properties
- Solubility: The tert-butyl group in this compound likely increases lipophilicity (logP) compared to methyl esters, impacting membrane permeability.
- Synthetic Utility : The tert-butyl ester is acid-labile, enabling deprotection under mild conditions (e.g., trifluoroacetic acid) for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
